Diethylamino-3-beta-ethoxy-20-hydroxy-pregn-5-ene methyl-p-toluene sulfonate
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Overview
Description
TX 3047 is a pregnene derivative that inactivates herpes simplex virus by reducing viral and cellular DNA synthesis.
Scientific Research Applications
Binding to GABAA Receptors
The study of analogues of Allopregnanolone, including compounds like (Diethylamino)sulfur trifluoride (DAST), focuses on their binding to GABA A receptors. Such research is foundational in understanding the neurochemical pathways and potential therapeutic applications for neurological conditions (Slavı́ková et al., 2002).
Photopolymerizable Materials
Ionic-bonded negative photosensitive polyimides with pendant aminoalkyl (meth)acrylamide groups have been explored for their potential in creating fine patterns in film thicknesses, indicating applications in the field of material sciences and engineering (Fukushima et al., 2003).
Inclusion Complexation Behaviors
The study of novel bis(β-cyclodextrin)s linked with glycol and their inclusion complexation with organic dyes can offer insights into molecular binding abilities and cooperative binding modes. Such research is crucial for understanding molecular interactions and designing host-guest systems in chemistry (Zhao et al., 2010).
Synthesis of Organic Compounds
Investigations into the synthesis of various organic compounds, including derivatives and cyclization products, provide fundamental knowledge beneficial for organic chemistry and pharmaceutical development. For instance, the study of (E)-3-(1H-Pyrrol-3-yl)prop-2-ene derivatives using organophosphorous reagents showcases the synthesis of complex organic molecules (Karousis et al., 2006).
Properties
CAS No. |
78822-05-6 |
---|---|
Molecular Formula |
C35H57NO5S |
Molecular Weight |
603.903 |
IUPAC Name |
diethyl-[2-[[(3S,10R,13S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H50NO2.C7H8O3S/c1-7-29(6,8-2)17-18-31-22-13-15-27(4)21(19-22)9-10-23-25-12-11-24(20(3)30)28(25,5)16-14-26(23)27;1-6-2-4-7(5-3-6)11(8,9)10/h9,20,22-26,30H,7-8,10-19H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/t20?,22-,23?,24+,25?,26?,27-,28+;/m0./s1 |
InChI Key |
RZLDDHBBEVPZBG-MWQZOGEYSA-M |
SMILES |
C[N+](CC)(CC)CCO[C@H]1CC[C@]2(C)C3CC[C@]4(C)[C@@H](C(O)C)CCC4C3CC=C2C1.O=S(C5=CC=C(C)C=C5)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TX 3047; TX3047; TX-3047 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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